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Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B15591972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Paxilline,

a tremorgenic indole diterpenoid mycotoxin. The information presented herein is intended to

support research and development efforts in fields such as pharmacology, natural product

chemistry, and drug discovery.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Paxilline, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopic Data
While a complete, tabulated dataset for a compound explicitly named "Paxiphylline D" is not

readily available in the reviewed literature, extensive data exists for the parent compound,

Paxilline, and its derivatives. The following data is compiled from analyses of Paxilline and its

closely related analogues, typically recorded in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Paxilline and its Derivatives (in CDCl₃)
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Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

Indole NH ~7.8-8.0 br s -

Aromatic CH ~7.0-7.5 m -

Vinylic CH ~5.1 br t -

CH-O ~3.5 dd -

Aliphatic CH ~1.3-3.2 m -

Methyl CH₃ ~0.8-1.7 s, d -

Note: The chemical shifts are approximate and can vary based on the specific derivative and

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Paxilline and its Derivatives (in CDCl₃)

Carbon Chemical Shift (δ) ppm

Carbonyl (C=O) ~199.5

Aromatic/Vinylic C ~116-152

C-O ~72-83

Quaternary C ~40-77

Aliphatic CH, CH₂, CH₃ ~14-43

Note: The chemical shifts are approximate and can vary based on the specific derivative and

experimental conditions.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly

used for the analysis of Paxilline and its metabolites.

Table 3: Mass Spectrometry Data for Paxilline
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Parameter Value

Molecular Formula C₂₇H₃₃NO₄[1]

Molecular Weight 435.56 g/mol

Ionization Mode ESI

[M+H]⁺ (m/z)
546.3217 (for Paxilline B, an acetylated

derivative)[2]

[M+Na]⁺ (m/z)
504.3081 (for Paspaline D, a related compound)

[2]

Infrared (IR) Spectroscopic Data
IR spectroscopy provides information about the functional groups present in a molecule. The

data is typically acquired using a Potassium Bromide (KBr) pellet.

Table 4: Infrared (IR) Spectroscopic Data for Paxilline Derivatives

Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3440 O-H and N-H stretching

~2840-2980 C-H stretching

~1620-1710 C=O (carbonyl) stretching

~1450-1600 C=C (aromatic) stretching

~1020-1260 C-O stretching

Note: The wavenumbers are approximate and compiled from data for Paxilline B and C.[2]

Experimental Protocols
The following sections detail the general methodologies for the isolation and spectroscopic

analysis of Paxilline.
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Isolation of Paxilline from Penicillium paxilli
Cultivation:Penicillium paxilli is cultured on a suitable growth medium.

Extraction: The fungal mycelium and culture broth are extracted with an organic solvent,

such as ethyl acetate.

Purification: The crude extract is subjected to chromatographic techniques, such as column

chromatography on silica gel, followed by preparative thin-layer chromatography (pTLC) to

yield pure Paxilline.

NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically Chloroform-d (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400-600 MHz).

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, and introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to

obtain the molecular ion and fragmentation patterns.

Infrared Spectroscopy
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Sample Preparation: A small amount of the solid sample is finely ground with dry Potassium

Bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathway
Paxilline is a potent and specific inhibitor of the large-conductance calcium-activated potassium

(BK) channels.[3][4] These channels play a crucial role in regulating neuronal excitability and

smooth muscle tone.

Mechanism of Action
Paxilline blocks the BK channel by binding to a site on the channel protein, which stabilizes the

closed conformation of the channel. This inhibition leads to a decrease in potassium efflux,

resulting in membrane depolarization and increased excitability.

Signaling Pathway Diagram
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Caption: Inhibition of the BK channel by Paxilline.
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This diagram illustrates that Paxilline preferentially binds to the closed state of the BK channel,

preventing the efflux of potassium ions and leading to membrane depolarization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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